molecular formula C13H20O2 B1149389 4-(1-hydroxyheptyl)phenol CAS No. 106379-86-6

4-(1-hydroxyheptyl)phenol

Cat. No.: B1149389
CAS No.: 106379-86-6
M. Wt: 208.2967
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-hydroxyheptyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached directly to an aromatic hydrocarbon group. This compound specifically has a heptyl chain (seven carbon atoms) attached to the fourth position of the phenol ring, with a hydroxyl group at the first position of the heptyl chain. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-hydroxyheptyl)phenol can be achieved through several methods:

    Nucleophilic Aromatic Substitution: This involves the substitution of a leaving group on an aromatic ring with a nucleophile. For example, starting with a halogenated phenol, the halogen can be replaced by a heptyl group through nucleophilic substitution.

    Grignard Reaction: This method involves the reaction of phenol with a Grignard reagent (heptyl magnesium bromide) to form the desired product.

    Friedel-Crafts Alkylation: This involves the alkylation of phenol using heptyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, reaction conditions, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-hydroxyheptyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups through reactions such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are commonly used.

Major Products Formed

    Oxidation: Formation of heptanone or heptanal.

    Reduction: Formation of heptanol.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

4-(1-hydroxyheptyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-hydroxyheptyl)phenol involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.

    Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Comparison with Similar Compounds

4-(1-hydroxyheptyl)phenol can be compared with other similar compounds such as:

    4-hexylresorcinol: Another phenolic compound with a hexyl chain, known for its antiseptic properties.

    4-octylphenol: Similar structure with an octyl chain, used in the production of surfactants and resins.

    4-nonylphenol: Known for its use in industrial applications, particularly in the production of detergents and emulsifiers.

The uniqueness of this compound lies in its specific heptyl chain length, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

106379-86-6

Molecular Formula

C13H20O2

Molecular Weight

208.2967

Synonyms

4-(1-hydroxyheptyl)phenol

Origin of Product

United States

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